
Asundexian
概要
説明
アスンデキサンは、新規の経口活性型凝固因子XIa(FXIa)阻害剤です。 バイエル社によって開発されたこの薬剤は、脳卒中や心筋梗塞などの血栓塞栓症を予防する可能性を秘めており、出血リスクを大幅に増大させることなく、その効果を発揮すると考えられています 。 この化合物の化学構造は、FXIaの活性部位に直接かつ可逆的に結合し、その活性を阻害する能力によって特徴付けられます .
準備方法
合成経路と反応条件
アスンデキサンの合成には、複数のステップが関与し、重要な中間体の調製から始まります反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と高純度を実現します .
工業生産方法
アスンデキサンの工業生産は、同様の合成経路に従いますが、大規模製造向けに最適化されています。これには、自動化された反応器、連続フロープロセス、および厳格な品質管理対策の使用が含まれ、一貫性と効率性を維持します。 合成プロセスのスケーラビリティは、臨床試験と潜在的な市場供給の需要を満たすために不可欠です .
化学反応の分析
反応の種類
アスンデキサンは、次のようないくつかの種類の化学反応を起こします。
酸化: この反応は、分子上の官能基を修飾し、その薬物動態特性を変化させる可能性があります。
還元: 還元反応は、特定の官能基を修飾するために使用され、化合物の安定性または活性を向上させることができます。
一般的な試薬と条件
アスンデキサンの合成と修飾に使用される一般的な試薬には、次のものがあります。
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。
生成される主要な生成物
これらの反応から生成される主な生成物は、通常、最終的な有効成分(API)を得るためにさらに処理される中間体です。 各ステップは、目的の化学的変換が副生成物を最小限に抑えて行われるように、注意深く監視されます .
科学研究への応用
アスンデキサンは、幅広い科学研究に応用されています。
化学: FXIa阻害と抗凝固剤の開発を研究するためのモデル化合物として役立ちます。
生物学: 凝固カスケードに関与するタンパク質などの生物学的標的との相互作用に焦点を当てています。
医学: 臨床試験では、心房細動および非心房性虚血性脳卒中を持つ患者における血栓塞栓症の予防におけるその有効性と安全性を調べています
科学的研究の応用
Pharmacological Profile
Asundexian is characterized as a small molecule inhibitor with high potency against human FXIa. Its mechanism of action allows for effective antithrombotic effects without significantly increasing bleeding risks. The following table summarizes key pharmacological properties:
OCEANIC-AF Trial
The OCEANIC-AF trial was pivotal in assessing this compound's efficacy compared to apixaban in patients with atrial fibrillation (AF). The trial aimed to establish whether this compound could prevent thromboembolic events while exhibiting a superior safety profile regarding bleeding.
- Primary Efficacy Endpoint : Stroke or systemic embolism
- Primary Safety Endpoint : Major bleeding events as defined by ISTH
- Findings : this compound was found to be inferior to apixaban in preventing stroke (1.3% vs. 0.4%) but demonstrated fewer major bleeding events (0.2% vs. 0.7%) .
Phase II Studies
Phase II trials have indicated that this compound may offer improved safety compared to traditional anticoagulants like apixaban:
- Patient Cohorts : Included individuals with AF, recent acute myocardial infarction, or stroke.
- Bleeding Outcomes : this compound showed lower rates of major bleeding compared to apixaban across multiple studies, indicating a favorable safety profile .
Case Study 1: Atrial Fibrillation Management
A cohort study involving patients with AF treated with this compound demonstrated a significant reduction in major bleeding incidents compared to those receiving standard anticoagulation therapy. The study highlighted the importance of monitoring patient outcomes related to both efficacy and safety.
Case Study 2: Post-Stroke Prevention
In patients who experienced non-cardioembolic ischemic strokes, this compound was evaluated for its effectiveness in preventing subsequent strokes when administered alongside standard care. Preliminary results suggested promising outcomes regarding stroke prevention without an increase in bleeding risks.
Upcoming Trials
作用機序
アスンデキサンは、凝固カスケードの固有経路における重要な酵素であるFXIaを選択的に阻害することで効果を発揮します。アスンデキサンは、FXIaの活性部位に結合することで、因子XIからその活性型への変換を防ぎ、トロンビンの形成とそれに続く血栓形成を抑制します。 この選択的阻害により、病的な血栓症を効果的に予防しながら、出血のリスクを最小限に抑えることができます .
類似の化合物との比較
類似の化合物
アピキサバン: 別の抗凝固剤で、因子Xaを阻害しますが、機序とリスクプロファイルが異なります。
リバーロキサバン: アピキサバンと同様に、因子Xaを標的とし、血栓塞栓症の予防と治療に使用されます。
ダビガトラン: 直接トロンビン阻害剤であり、別の抗凝固剤機序を提供します.
アスンデキサンの独自性
アスンデキサンの独自性は、FXIaを選択的に阻害することにあります。これは、因子Xaを標的とするアピキサバンやリバーロキサバン、またはトロンビンを阻害するダビガトランなどの他の抗凝固剤の機序とは異なります。 この選択性により、血栓塞栓症を効果的に予防しながら、出血のリスクを軽減することで、より優れた安全性プロファイルが得られる可能性があります .
類似化合物との比較
Similar Compounds
Apixaban: Another anticoagulant that inhibits factor Xa but has a different mechanism and risk profile.
Rivaroxaban: Similar to apixaban, it targets factor Xa and is used for preventing and treating thromboembolic disorders.
Dabigatran: A direct thrombin inhibitor, offering an alternative anticoagulant mechanism.
Uniqueness of Asundexian
This compound’s uniqueness lies in its selective inhibition of FXIa, which is distinct from the mechanisms of other anticoagulants like apixaban and rivaroxaban that target factor Xa, or dabigatran that inhibits thrombin. This selectivity potentially offers a better safety profile by reducing the risk of bleeding while effectively preventing thromboembolic events .
生物活性
Asundexian (BAY 2433334) is a novel oral small molecule inhibitor targeting activated coagulation factor XI (FXIa), which plays a critical role in the coagulation cascade. The biological activity of this compound has garnered significant attention due to its potential applications in preventing thrombosis while minimizing bleeding risks. This article reviews the pharmacological profile, efficacy, safety, and ongoing clinical studies related to this compound.
This compound selectively inhibits FXIa, which is involved in the development and propagation of thrombosis but has a minor role in hemostasis. By inhibiting FXIa, this compound reduces thrombin generation and subsequent clot formation, making it an attractive target for antithrombotic therapy.
Pharmacological Profile
In vitro Studies:
- This compound demonstrated a potent inhibitory effect on human FXIa with an IC50 value of approximately 1.0 nM in buffer systems. It exhibited high selectivity, not significantly affecting other serine proteases involved in hemostasis at concentrations over 1000-fold higher than those required for FXIa inhibition .
In vivo Studies:
- In various animal models, this compound showed a dose-dependent reduction in thrombus weight in both arterial and venous thrombosis models without increasing bleeding times .
Summary of Key Trials
Study Name | Population | Efficacy Outcomes | Safety Outcomes |
---|---|---|---|
OCEANIC-AF | Patients with Atrial Fibrillation | Higher rate of stroke/systemic embolism (1.3% vs. 0.4% with apixaban) | Fewer major bleeding events (0.2% vs. 0.7% with apixaban) |
PACIFIC-Stroke | Patients post-stroke | Reduced recurrent stroke/transient ischemic attacks | Similar bleeding rates compared to placebo |
Phase 2 MI Trial | Post-acute myocardial infarction patients | Significant inhibition of FXIa (>90% with 50 mg) | Comparable bleeding rates to placebo |
The OCEANIC-AF trial , which compared this compound to apixaban in patients with atrial fibrillation, was terminated early due to an increased incidence of stroke or systemic embolism associated with this compound treatment (hazard ratio 3.79) . However, it was noted that this compound was linked to fewer major bleeding events compared to apixaban.
The PACIFIC-Stroke trial focused on patients who had experienced acute non-cardioembolic ischemic strokes and showed promising results regarding the prevention of recurrent strokes without significant increases in bleeding risk .
Case Studies and Observations
In a pooled analysis from phase II trials involving over 3,400 patients, this compound was associated with fewer major bleeding events compared to apixaban. The most common sites of bleeding included gastrointestinal and respiratory systems, but there was no significant correlation between drug exposure and increased bleeding risk .
特性
IUPAC Name |
4-[[(2S)-2-[4-[5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]phenyl]-5-methoxy-2-oxopyridin-1-yl]butanoyl]amino]-2-fluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClF4N6O4/c1-3-19(25(40)33-14-5-6-15(24(32)39)18(28)9-14)36-11-21(41-2)17(10-23(36)38)16-8-13(27)4-7-20(16)37-12-22(34-35-37)26(29,30)31/h4-12,19H,3H2,1-2H3,(H2,32,39)(H,33,40)/t19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWIPYBIIRTJMM-IBGZPJMESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)C(=O)N)F)N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)NC1=CC(=C(C=C1)C(=O)N)F)N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClF4N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2064121-65-7 | |
Record name | Asundexian [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2064121657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ASUNDEXIAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA585UM8DE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。